molecular formula C13H19ClN2O2 B1462970 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride CAS No. 1221723-52-9

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B1462970
CAS No.: 1221723-52-9
M. Wt: 270.75 g/mol
InChI Key: HSOLOWNGBNKPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group and a piperazine ring, which are connected through an ethanone linker. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylethanol.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one hydrochloride
  • 2-(4-Methoxyphenyl)-1-(morpholin-1-yl)ethan-1-one hydrochloride
  • 2-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride

Uniqueness

Compared to similar compounds, 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, in particular, enhances its potential for interacting with a wide range of biological targets, making it a valuable compound for research and development.

Biological Activity

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, also known as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including receptors and enzymes, which can lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClN2O2C_{13}H_{18}ClN_2O_2 with a molecular weight of approximately 305.20 g/mol. The compound features a methoxy group on the phenyl ring and a piperazine moiety, which are critical for its biological activity.

Research indicates that this compound exhibits antagonistic activity towards specific adrenergic receptors, particularly the alpha-1 adrenoceptors. This property is significant for conditions such as benign prostatic hyperplasia (BPH), where selective alpha-1 antagonists can provide symptomatic relief by relaxing smooth muscle in the prostate and bladder neck .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Alpha-Adrenoceptor Antagonism Effective in blocking alpha-1 adrenergic receptors, aiding in BPH treatment .
Antimicrobial Properties Exhibits activity against various bacterial strains, potentially inhibiting biofilm formation .
Cytotoxicity Shows selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

  • Uroselective Activity : A study highlighted that the compound demonstrated protracted uroselective alpha-1 adrenoceptor antagonistic activity, making it a candidate for treating urinary disorders associated with BPH .
  • Antimicrobial Efficacy : In vitro assessments revealed that the compound exhibited bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth. For instance, it showed an MIC of 62.5 μM against Enterococcus strains .
  • Cytotoxic Studies : Research indicated that this compound could induce apoptosis in certain cancer cell lines, suggesting its potential utility in oncology. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-11(3-5-12)10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOLOWNGBNKPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221723-52-9
Record name Ethanone, 2-(4-methoxyphenyl)-1-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221723-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.